2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
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Overview
Description
2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone, also known as DMPE, is a compound that has been extensively studied in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurons, this compound has been shown to protect against oxidative stress and improve cognitive function. In bacteria and fungi, this compound has been shown to exhibit antimicrobial activity.
Advantages and Limitations for Lab Experiments
One advantage of 2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Another advantage is its relatively low toxicity. However, one limitation of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions related to 2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another direction is the investigation of the mechanism of action of this compound to better understand its potential applications. Additionally, the development of this compound derivatives with improved solubility and potency is another potential future direction.
Synthesis Methods
2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone can be synthesized through a multi-step process involving the reaction of 5,6-dimethylbenzimidazole with pyrrolidine and ethyl chloroacetate, followed by hydrolysis and reduction. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In antimicrobial activity, this compound has been shown to exhibit activity against various bacteria and fungi.
properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-7-13-14(8-12(11)2)18(10-16-13)9-15(19)17-5-3-4-6-17/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECJGQAZEPYYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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